(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-4-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4S/c1-16-6-8-20(32-2)22-23(16)33-24(26-22)27(15-18-10-12-25-13-11-18)21(29)9-7-17-4-3-5-19(14-17)28(30)31/h3-14H,15H2,1-2H3/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOZHNDUSIUGKE-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=NC=C3)C(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=NC=C3)C(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound belongs to the class of acrylamides and features a complex structure that includes a benzo[d]thiazole ring, a nitrophenyl group, and a pyridine moiety. The molecular formula is with a molecular weight of 460.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C24H20N4O4S |
| Molecular Weight | 460.5 g/mol |
| CAS Number | 941958-21-0 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It may influence enzymatic pathways or receptor activities, leading to significant biological effects such as apoptosis in cancer cells or inhibition of microbial growth.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits notable anticancer properties:
- Cell Line Studies : In vitro studies using various cancer cell lines have shown that this compound can induce apoptosis and inhibit cell proliferation. For instance, it was tested against A549 (lung adenocarcinoma) and MCF-7 (breast cancer) cell lines, revealing IC50 values indicating effective cytotoxicity.
- Mechanistic Insights : The compound's mechanism may involve the modulation of signaling pathways associated with cell survival and death. Specifically, it has been noted to affect the Bcl-2 family proteins, which are crucial in regulating apoptosis.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Inhibition Studies : It has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating its potential as an antimicrobial agent.
- Structure-Activity Relationship (SAR) : Analysis of related compounds suggests that modifications in the nitrophenyl or pyridine groups could enhance antimicrobial efficacy.
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry reported on the synthesis and evaluation of similar compounds where the presence of the benzo[d]thiazole moiety was linked to enhanced anticancer activity through specific interactions with cellular targets .
- Antimicrobial Evaluation : Another research article detailed the synthesis of derivatives based on this compound and their subsequent testing against resistant bacterial strains, showcasing promising results that warrant further exploration .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities attributed to its structural features, particularly the thiazole moiety, which enhances its affinity for various biological targets. Key areas of research include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions. For instance, it may act on cholinesterase enzymes, impacting neurotransmitter levels and potentially offering therapeutic benefits in neurodegenerative conditions .
- Receptor Modulation : It functions as a modulator for certain receptors, influencing signaling pathways associated with various physiological responses. This modulation can be crucial in understanding and treating conditions like anxiety or depression, where receptor activity is often disrupted .
- Antimicrobial Activity : Preliminary studies indicate that the compound possesses significant antimicrobial properties against various bacterial strains. Its efficacy appears to correlate with its lipophilicity, with more lipophilic analogues demonstrating greater antibacterial activity .
Case Studies and Research Findings
Several studies have investigated the applications of this compound:
Case Study 1: Antimicrobial Activity
A study focused on the synthesis of benzothiazole derivatives highlighted the antimicrobial potential of compounds similar to (E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide. The results showed that these compounds exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating their potential as therapeutic agents in treating infections .
Case Study 2: Neuropharmacological Effects
Research into the neuropharmacological effects of benzothiazole derivatives has revealed that compounds with similar structures can modulate neurotransmitter systems, particularly those involving acetylcholine. The inhibition of acetylcholinesterase and butyrylcholinesterase enzymes by these compounds suggests their potential utility in treating cognitive disorders .
Structure-Activity Relationship (SAR)
The structure of this compound allows for diverse interactions with biological targets:
| Structural Feature | Potential Activity |
|---|---|
| Thiazole moiety | Enhances affinity for enzyme targets |
| Nitro group | Contributes to antimicrobial properties |
| Pyridine ring | Modulates receptor activity |
Comparison with Similar Compounds
Key Observations:
Pyridinyl Substituents : The pyridin-4-ylmethyl group in the target differs from pyridin-2-yl in ’s analog , which could alter spatial orientation in receptor pockets.
Pharmacological Implications
- Electron-Withdrawing Effects : The nitro group in the target and 5012 may stabilize charge-transfer interactions with biological targets, such as kinases or nitric oxide synthases.
- Heterocyclic Influence : Benzo[d]thiazol derivatives are associated with antitumor and anti-inflammatory activities, whereas benzo[d]imidazoles (e.g., 7h ) often target DNA or enzymes like topoisomerases.
- Solubility and Bioavailability : The pyridin-4-ylmethyl group in the target could improve aqueous solubility compared to purely aromatic substituents .
Q & A
Q. How to design analogs with improved metabolic stability without compromising activity?
- Strategy : Replace metabolically labile groups (e.g., ester or nitro groups) with bioisosteres. For instance, substitute the 3-nitrophenyl with a trifluoromethyl group (lipophilic and stable) as seen in . Test stability in liver microsomes (e.g., human S9 fraction) and correlate with LogP (calculated via ChemAxon) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
